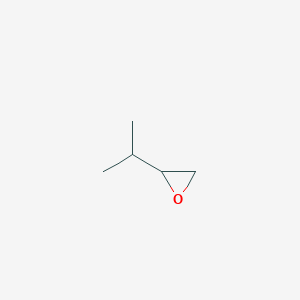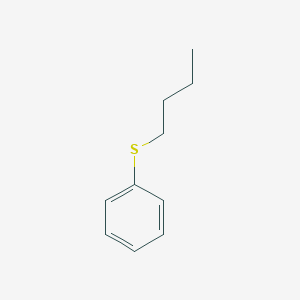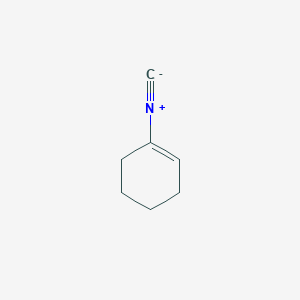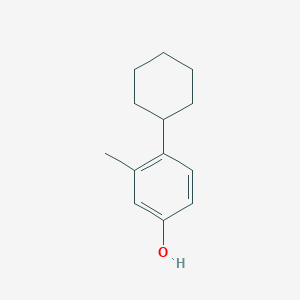
Phenol, cyclohexyl-3(or 4)-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Phenol, cyclohexyl-3(or 4)-methyl-, also known as 3-methylcyclohexylphenol or MXC, is a chemical compound that belongs to the family of alkylphenols. It is widely used in various industries, including pharmaceuticals, plastics, and pesticides. MXC has been the subject of scientific research due to its potential effects on human health and the environment.
作用機序
MXC binds to estrogen receptors and activates the expression of estrogen-responsive genes. This can lead to a variety of physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
生化学的および生理学的効果
MXC has been shown to have a variety of biochemical and physiological effects, including changes in gene expression, cell proliferation, and differentiation. MXC has been found to increase the expression of genes involved in cell growth and differentiation, as well as genes involved in the immune response. MXC has also been shown to inhibit the activity of enzymes that metabolize estrogen, which can lead to an increase in estrogen levels in the body.
実験室実験の利点と制限
MXC has been widely used in laboratory experiments to study its effects on human health and the environment. One advantage of using MXC in laboratory experiments is that it has a well-characterized mechanism of action and is relatively easy to synthesize. However, MXC has some limitations in laboratory experiments, including its potential to interact with other chemicals and its potential to degrade over time.
将来の方向性
There are several future directions for research on MXC. One area of research is the development of new methods for synthesizing MXC that are more efficient and environmentally friendly. Another area of research is the study of MXC's effects on human health, including its potential to disrupt the endocrine system and its potential to cause cancer. Finally, there is a need for further research on the environmental effects of MXC, including its potential to accumulate in the environment and its potential to affect wildlife.
科学的研究の応用
MXC has been studied for its potential effects on human health and the environment. It has been shown to have estrogenic activity, which means that it can mimic the effects of estrogen in the body. MXC has been found to bind to estrogen receptors and activate the expression of estrogen-responsive genes.
特性
CAS番号 |
1596-16-3 |
|---|---|
製品名 |
Phenol, cyclohexyl-3(or 4)-methyl- |
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChIキー |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
正規SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
その他のCAS番号 |
71902-24-4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

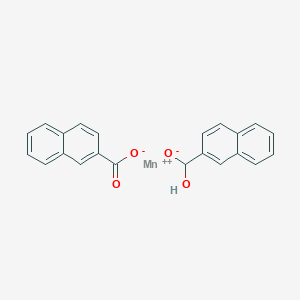
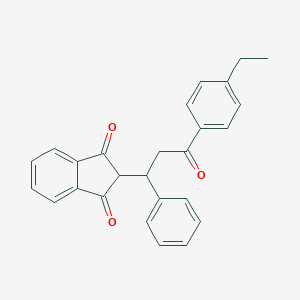
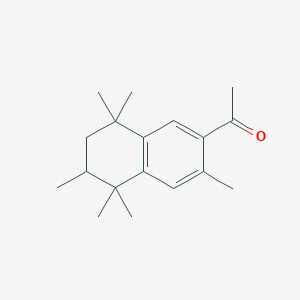
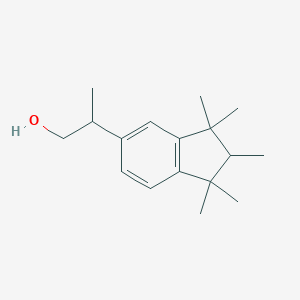
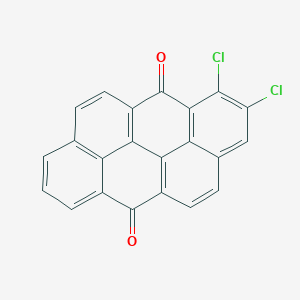
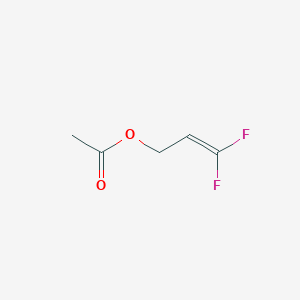
![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
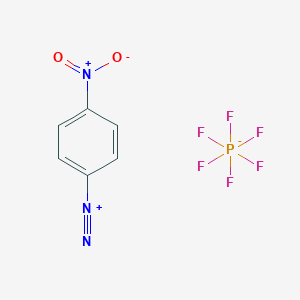
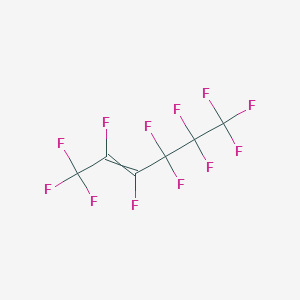
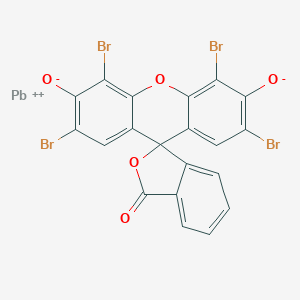
![3-aminopyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B74979.png)
